molecular formula C20H22O3 B1412856 (E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate CAS No. 1951458-60-8

(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate

Cat. No.: B1412856
CAS No.: 1951458-60-8
M. Wt: 310.4 g/mol
InChI Key: BPIDWNLMYJNJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a hydroxy group, a styryl group, and a propanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-styrylbenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an esterification step. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted styryl derivatives.

Scientific Research Applications

(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the styryl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
  • (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate

Uniqueness

(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-hydroxy-3-[4-methyl-2-(2-phenylethenyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13,19,21H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIDWNLMYJNJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 6
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.